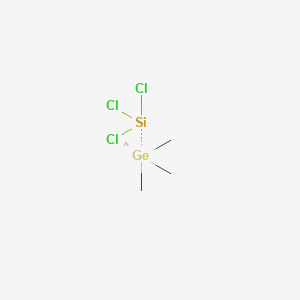
Trimethylgermyltrichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylgermyltrichlorosilane is an organosilicon compound with the molecular formula C₃H₉Cl₃GeSi. It is a unique compound that combines the properties of both germanium and silicon, making it an interesting subject for scientific research and industrial applications . The compound is known for its reactivity and is used in various chemical processes.
準備方法
The synthesis of Trimethylgermyltrichlorosilane typically involves the reaction of trimethylgermanium chloride with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure high purity and yield .
化学反応の分析
Trimethylgermyltrichlorosilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can yield different germanium and silicon hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Trimethylgermyltrichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon and organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of high-purity silicon and germanium for electronic and photovoltaic applications .
作用機序
The mechanism of action of Trimethylgermyltrichlorosilane involves its interaction with various molecular targets. The compound can form bonds with other molecules through its reactive chlorine atoms, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
類似化合物との比較
Trimethylgermyltrichlorosilane is unique due to its combination of germanium and silicon. Similar compounds include:
Trichlorosilane (HSiCl₃): Used in the production of high-purity silicon.
Trimethylsilyl chloride ((CH₃)₃SiCl): Used in organic synthesis as a protecting group for hydroxyl groups.
Tetrachlorosilane (SiCl₄): Used in the production of silicon and as a reagent in organic synthesis
These compounds share some reactivity with this compound but differ in their specific applications and properties.
特性
InChI |
InChI=1S/C3H9Ge.Cl3Si/c2*1-4(2)3/h1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBVNPGXREWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3GeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

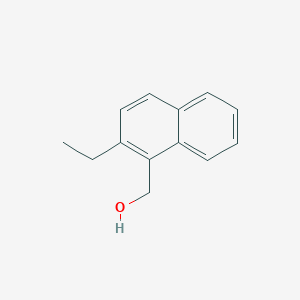
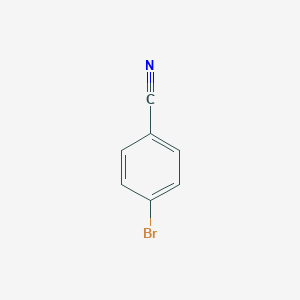

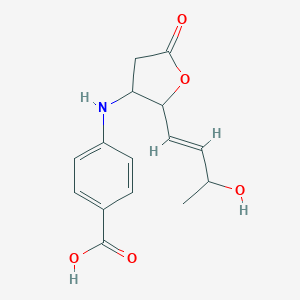
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
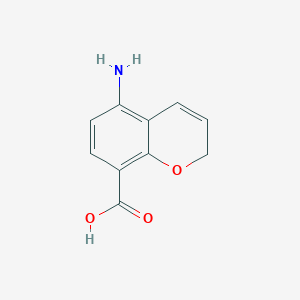


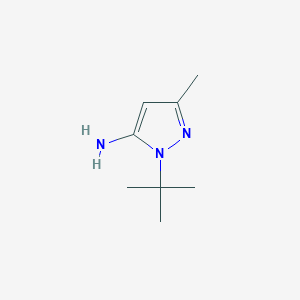
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)



